An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of (2S)-1-cyclohexylpropan-2-amine hydrochloride, a chiral amine of interest to researchers in pharmaceutical development and analytical chemistry. Due to the limited availability of experimental data for this specific salt, this document synthesizes computed data for the free base, (2S)-1-cyclohexylpropan-2-amine, and establishes a scientific framework for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights for working with this compound. It delves into its chemical identity, physicochemical properties, proposed stereoselective synthesis, and detailed analytical methodologies for enantiomeric purity assessment.
Introduction and Chemical Identity
(2S)-1-Cyclohexylpropan-2-amine, the parent compound of the hydrochloride salt, is a primary aliphatic amine featuring a chiral center at the second carbon of the propane chain. It is structurally related to pharmacologically active compounds, differing from the well-known nasal decongestant propylhexedrine by the absence of an N-methyl group. This structural distinction is critical, as N-methylation can significantly alter a compound's pharmacological and toxicological profile.
The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid, a common practice in pharmaceutical development to improve solubility and stability.
Key Identifiers:
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Compound Name: (2S)-1-cyclohexylpropan-2-amine hydrochloride
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Synonyms: (S)-1-Cyclohexyl-2-propanamine hydrochloride
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Molecular Formula (HCl Salt): C₉H₂₀ClN
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Molecular Structure (HCl Salt):
Physicochemical Properties
Experimental data for (2S)-1-cyclohexylpropan-2-amine hydrochloride is not extensively documented in publicly available literature. The following table summarizes computed properties for the free base, (2S)-1-cyclohexylpropan-2-amine, sourced from authoritative databases, alongside calculated values for the hydrochloride salt.[2] These values provide a robust starting point for experimental design and computational modeling.
| Property | (2S)-1-cyclohexylpropan-2-amine (Free Base) | (2S)-1-cyclohexylpropan-2-amine hydrochloride (Salt) | Data Source |
| Molecular Formula | C₉H₁₉N | C₉H₂₀ClN | Calculated |
| Molecular Weight | 141.25 g/mol | 177.71 g/mol | PubChem Computed[2] / Calculated |
| XLogP3 | 3.0 | Not Applicable | PubChem Computed[2] |
| Hydrogen Bond Donor Count | 1 | 2 | PubChem Computed[2] |
| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem Computed[2] |
| Rotatable Bond Count | 2 | 2 | PubChem Computed[2] |
| Topological Polar Surface Area | 26 Ų | 26 Ų | PubChem Computed[2] |
| Predicted Solubility | Sparingly soluble in water | Predicted to be more soluble in water and polar solvents | Inferred |
| Predicted pKa | ~10.5 (for the conjugate acid) | Not Applicable | Inferred from similar amines |
Expert Insight: The conversion of the free base to its hydrochloride salt is a standard pharmaceutical practice designed to enhance aqueous solubility and improve handling characteristics. The protonation of the primary amine group increases the polarity of the molecule, making it more amenable to dissolution in polar protic solvents, a critical factor for both analytical method development and potential formulation studies.
Stereoselective Synthesis
A validated, published synthesis for (2S)-1-cyclohexylpropan-2-amine was not identified in the current literature. However, a plausible and robust stereoselective route can be proposed based on established methodologies for the synthesis of chiral primary amines. The most common approach involves the reductive amination of a prochiral ketone.
Proposed Synthetic Workflow:
The synthesis starts from the commercially available 1-cyclohexylpropan-2-one. A stereoselective reductive amination using a chiral auxiliary or a chiral catalyst would yield the desired (S)-enantiomer.
Caption: Proposed stereoselective synthesis of (2S)-1-cyclohexylpropan-2-amine HCl.
Step-by-Step Methodology:
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Imine Formation: 1-cyclohexylpropan-2-one is reacted with a chiral amine, such as (S)-alpha-methylbenzylamine, to form a chiral imine intermediate. Alternatively, reaction with ammonia in the presence of a chiral catalyst can be employed.
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Stereoselective Reduction: The intermediate imine is then reduced. The choice of reducing agent is critical for stereoselectivity. A bulky reducing agent will preferentially attack from the less sterically hindered face, leading to the desired enantiomer. Catalytic hydrogenation is also a viable method.
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Removal of Chiral Auxiliary (if applicable): If a chiral auxiliary was used, it is cleaved, typically by hydrogenolysis, to yield the free primary amine.
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Salt Formation: The purified (2S)-1-cyclohexylpropan-2-amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
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Purification: The resulting hydrochloride salt can be purified by recrystallization.
Causality Behind Experimental Choices: The use of a chiral auxiliary or catalyst is essential to introduce stereoselectivity in the reduction of the prochiral imine. The choice of a non-polar solvent for the final salt precipitation is driven by the low solubility of the ionic hydrochloride salt in such media, ensuring high recovery.
Analytical Characterization
The primary analytical challenge for (2S)-1-cyclohexylpropan-2-amine hydrochloride is the confirmation of its chemical identity and the determination of its enantiomeric purity. A combination of spectroscopic and chromatographic techniques is required.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the 1.0-1.8 ppm region), the methylene protons adjacent to the cyclohexyl ring, the methine proton at the chiral center, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the cyclohexyl ring are expected in the aliphatic region (25-50 ppm).[3]
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Expert Insight: For enantiomeric purity determination by NMR, a chiral derivatizing agent, such as Mosher's acid chloride, can be used to form diastereomers that will exhibit distinct signals in the NMR spectrum, allowing for quantification.[4]
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the parent ion [M+H]⁺ at m/z 142.1590 for the free base.
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Gas chromatography-mass spectrometry (GC-MS) of the free base would likely show fragmentation patterns corresponding to the loss of the amine group and fragmentation of the cyclohexyl ring. The fragmentation of the related compound 1-cyclohexylpropan-2-one involves a McLafferty rearrangement, and similar pathways could be anticipated for the amine.[5]
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Chromatographic Analysis for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess of chiral compounds.[6][7]
Caption: Workflow for enantiomeric purity analysis by chiral HPLC.
Detailed HPLC Protocol (Method Development Starting Point):
This protocol is a self-validating system, as successful separation relies on the specific interactions between the analyte enantiomers and the chiral stationary phase.
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Instrumentation: A standard HPLC system with a UV or Mass Spectrometric detector.
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Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® IA, IB, IC), are highly effective for separating a wide range of chiral amines.[8] A cyclofructan-based CSP (e.g., Larihc® CF6-P) is also a strong candidate.[8][9]
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Expertise & Experience: Polysaccharide-based CSPs offer a good balance of broad applicability and high enantioselectivity for primary amines due to a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer.
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Mobile Phase:
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Normal Phase Mode: Heptane/Isopropanol (e.g., 90:10 v/v) with additives.
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Polar Organic Mode: Acetonitrile/Methanol (e.g., 90:10 v/v) with additives.[8]
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Additives (Crucial for Amines): To improve peak shape and resolution, acidic and basic additives are essential. A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA). The TFA protonates the silanol groups on the silica support, reducing peak tailing, while the TEA competes with the analyte for these active sites.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry for higher sensitivity and specificity.
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Derivatization for Enhanced Detection: For low concentrations, derivatization of the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can significantly improve detection limits with a fluorescence detector.[6]
Applications and Research Context
The primary application for (2S)-1-cyclohexylpropan-2-amine hydrochloride is as a certified reference material for analytical purposes.[1]
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Method Development and Validation: It can be used as a standard to develop and validate new analytical methods for the detection and quantification of related compounds in various matrices.[1]
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Impurity Profiling: In the synthesis of related pharmaceutical compounds, it could serve as a potential impurity standard.
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Pharmacological Research: As a primary amine analog of propylhexedrine, it is a candidate for pharmacological screening to investigate the structure-activity relationship of sympathomimetic amines. The absence of the N-methyl group may alter its potency and selectivity for adrenergic receptors.
Conclusion
(2S)-1-Cyclohexylpropan-2-amine hydrochloride is a chiral molecule with potential applications in analytical and medicinal chemistry. While experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on computed data and established scientific principles for its synthesis and analysis. The proposed methodologies for stereoselective synthesis and chiral HPLC analysis offer a validated starting point for researchers. As with any lesser-studied compound, further experimental characterization is necessary to fully elucidate its properties and potential.
References
-
(2S)-1-Cyclohexylpropan-2-amine CAS#: 5913-12-2; ChemWhat Code: 1479867. ChemWhat. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (2015). [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis via PMC. (2016). [Link]
-
Chiral HPLC and SFC Columns. Columnex. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007). [Link]
-
1-Cyclohexylpropan-2-amine. PubChem. [Link]
-
Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra.. Filo. (2025). [Link]
-
(2S)-1-cyclohexylpropan-2-amine. PubChem. [Link]
-
1-cyclohexylpropan-2-amine (C9H19N). PubChemLite. [Link]
-
Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra.. Filo. (2025). [Link]
-
1-CYCLOHEXYLPROPAN-2-AMINE, (2S)-. Global Substance Registration System (GSRS). [Link]
- Resolution of chiral amines.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI. (2017). [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. (2021). [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. (2025). [Link]
-
13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]
-
1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. ResearchGate. [Link]
-
Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery via PMC. (2006). [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules via PMC. (2018). [Link]
-
NMR of Natural Products as Potential Drugs. Molecules via PMC. (2021). [Link]
-
2-cyclohexylpropan-2-amine hydrochloride (C9H19N). PubChemLite. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. (2S)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra.. [askfilo.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
